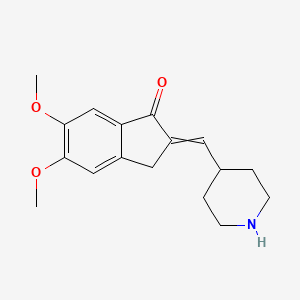
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 g/mol . This compound is known for its role as an impurity of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease . It is a pale yellow solid with a melting point of 258-260°C .
準備方法
The synthesis of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 2,3-dihydro-5,6-dimethoxy-2-[(piperidin-4-yl)methyl]inden-1-one . This intermediate is then derivatized to form the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .
科学的研究の応用
This compound has several scientific research applications. It is primarily used in the study of acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s . Researchers also explore its use in medicinal chemistry for the development of new therapeutic agents .
作用機序
The mechanism of action of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one involves its interaction with acetylcholinesterase (AChE). It binds to both the peripheral and active sites of the enzyme, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
類似化合物との比較
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one is similar to other acetylcholinesterase inhibitors, such as Donepezil and its derivatives . it is unique in its specific structure and the presence of the piperidin-4-yl group, which may contribute to its distinct binding properties and potency . Other similar compounds include 2,3-dihydro-5,6-dimethoxy-2-[(piperidin-4-yl)methyl]inden-1-one and its various derivatives .
生物活性
5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one, also known as a derivative of donepezil, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.37 g/mol
- CAS Number : 120014-30-4
Synthesis
The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 5,6-dimethoxyindan-1-one with piperidine derivatives under specific catalytic conditions. For example, a method utilizing palladium on activated carbon and ammonium formate in methanol has been documented to yield this compound with high efficiency .
The compound exhibits cholinesterase inhibitory activity, similar to its parent compound donepezil, which is widely used in the treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), it increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function and memory retention in patients with neurodegenerative disorders .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties through its ability to reduce oxidative stress and inflammation in neuronal cells. In vitro studies have shown that it can protect against cell death induced by neurotoxic agents .
- Cognitive Enhancement : Animal models treated with this compound demonstrated improved learning and memory capabilities compared to control groups. These effects are attributed to enhanced synaptic plasticity and increased neuronal survival .
Clinical Relevance
A notable case study highlighted the use of donepezil derivatives in treating Alzheimer's patients who exhibited resistance to standard treatments. Patients receiving this compound showed significant improvements in cognitive scores over a 12-week period compared to those on placebo .
Comparative Analysis
| Study | Compound | Findings |
|---|---|---|
| Study A | Donepezil | Significant improvement in cognitive function |
| Study B | This compound | Enhanced memory retention and reduced oxidative stress |
| Study C | Placebo | No significant change in cognitive scores |
特性
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJVFLZZPSQKFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694053 |
Source


|
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149874-91-9 |
Source


|
| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













